

Application Notes and Protocols for Measuring AZD-4818 Efficacy In Vivo

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Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219

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Introduction

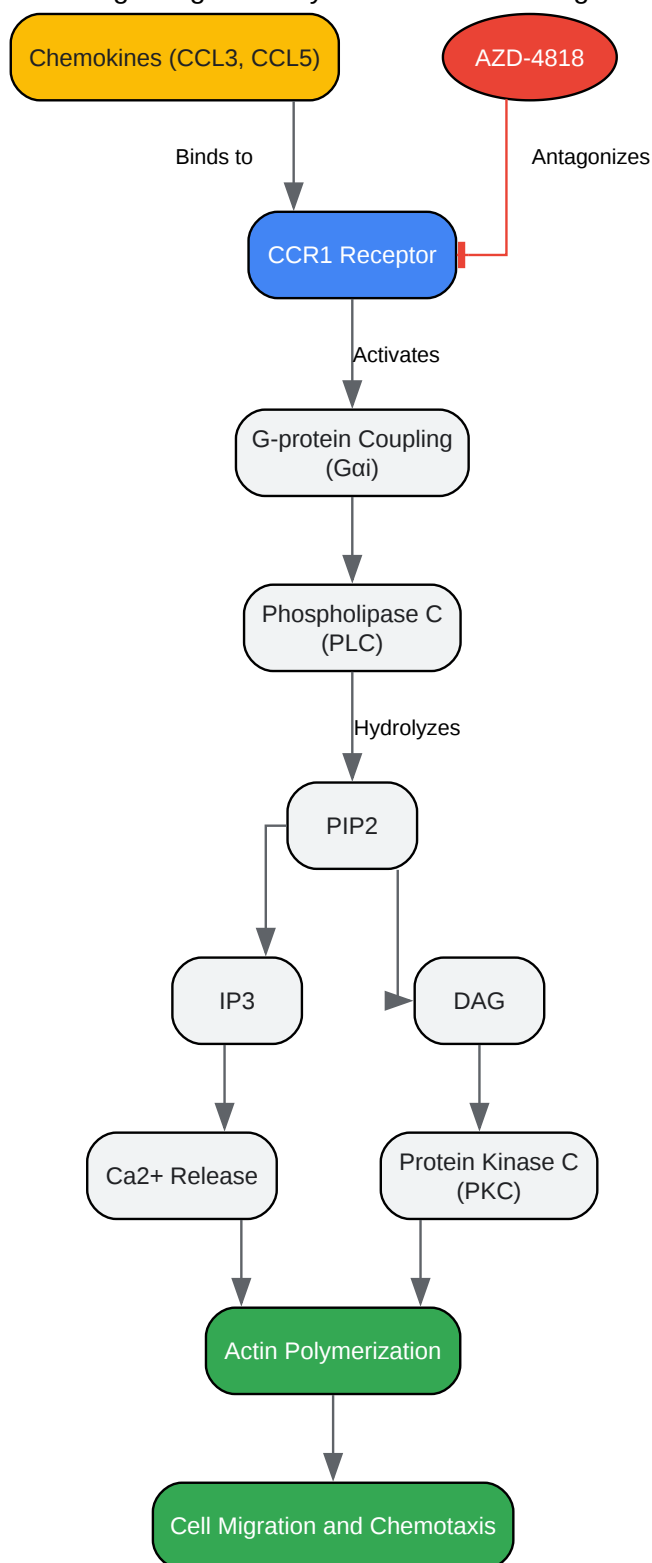
AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key receptor in the inflammatory cascade, playing a crucial role in the recruitment of immune cells such as neutrophils, monocytes, and macrophages to sites of inflammation.[3][4][5] Its ligands include several pro-inflammatory chemokines, most notably CCL3 (macrophage inflammatory protein-1 α or MIP-1 α) and CCL5 (RANTES). By blocking the interaction of these chemokines with CCR1, **AZD-4818** can inhibit the downstream signaling pathways that lead to inflammatory cell migration and activation. This mechanism of action makes **AZD-4818** a therapeutic candidate for inflammatory diseases, with a particular focus on chronic obstructive pulmonary disease (COPD).[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of **AZD-4818** in a preclinical model of COPD induced by cigarette smoke in mice. The primary endpoint for efficacy assessment is the inhibition of neutrophil influx into the airways, a hallmark of COPD-related inflammation.

CCR1 Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor, leading to immune cell migration. **AZD-4818** acts by blocking this initial binding step.

CCR1 Signaling Pathway for Immune Cell Migration

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Caption: CCR1 signaling cascade leading to cell migration.

Experimental Protocols

Cigarette Smoke-Induced COPD Mouse Model

This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke, leading to pulmonary inflammation characterized by a significant influx of neutrophils.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Standard laboratory rodent chow and water
- Whole-body smoke exposure chamber
- Standard research cigarettes (e.g., 3R4F)
- Vacuum pump

Procedure:

- Acclimatize mice to the housing facility for at least one week prior to the experiment.
- Place mice in the whole-body smoke exposure chamber.
- Generate cigarette smoke using a smoking machine and deliver it into the chamber. A typical protocol involves exposing the mice to the smoke of 4 cigarettes, four times a day, with 30-minute smoke-free intervals.
- This exposure regimen is carried out for 5 consecutive days to induce an acute inflammatory response.
- A control group of mice should be exposed to filtered air under identical conditions.
- Monitor the health of the animals daily, including body weight and any signs of distress.

Dosing of AZD-4818

This protocol outlines the preparation and administration of **AZD-4818** to the cigarette smoke-exposed mice.

Materials:

- **AZD-4818**
- Vehicle (e.g., sterile saline with a solubilizing agent like 0.5% Tween 80)
- Nebulizer
- Dosing chamber

Procedure:

- Prepare a stock solution of **AZD-4818** in a suitable solvent.
- On each day of dosing, dilute the stock solution to the desired final concentrations (e.g., 0.3, 3, and 26 µg/kg) with the vehicle.
- Place the mice in a dosing chamber connected to the nebulizer.
- Administer the **AZD-4818** solution or vehicle (for the control group) via nebulization for a predetermined duration. Dosing is typically performed once daily for the 5 days of cigarette smoke exposure.

Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection of airway inflammatory cells and their subsequent analysis to quantify the extent of neutrophil influx.

Materials:

- Anesthetic (e.g., ketamine/xylazine cocktail)
- Surgical tools (scissors, forceps)
- Tracheal cannula

- 1 ml syringe
- Phosphate-buffered saline (PBS), ice-cold
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope slides
- Staining solution (e.g., Diff-Quik)
- Microscope

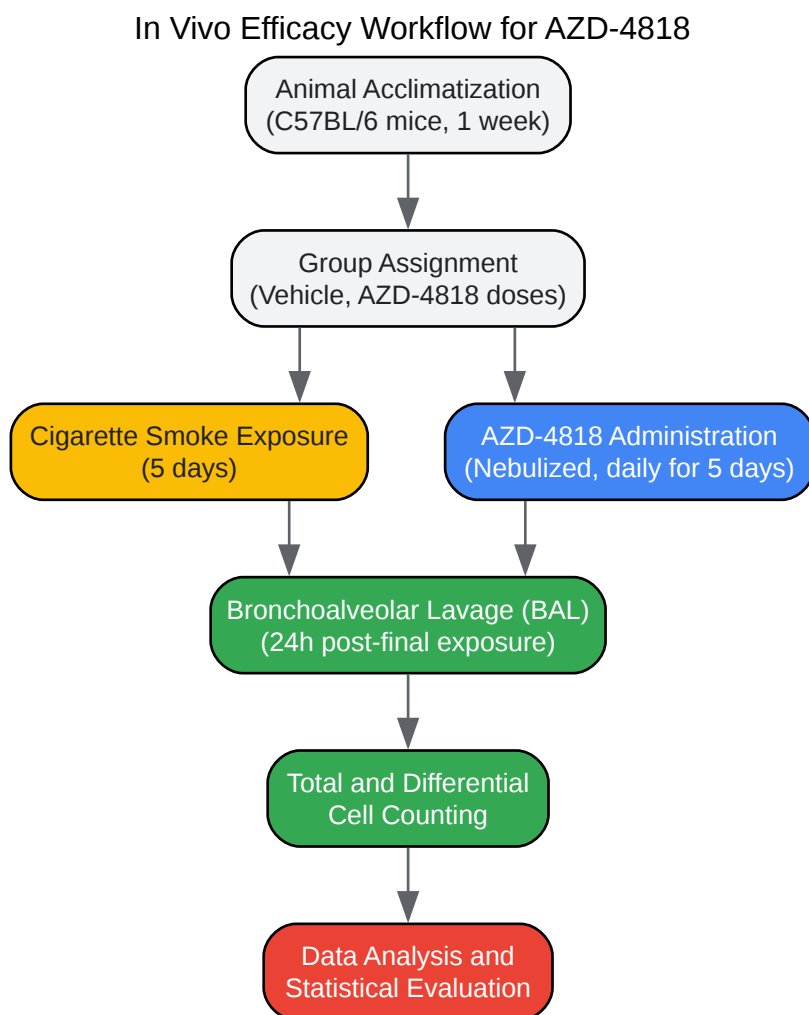
Procedure:

- 24 hours after the final cigarette smoke exposure and **AZD-4818** dosing, anesthetize the mice.
- Surgically expose the trachea and insert a cannula.
- Perform bronchoalveolar lavage by instilling and withdrawing 0.5 ml of ice-cold PBS through the tracheal cannula. Repeat this process three times with fresh PBS, pooling the recovered fluid.
- Centrifuge the collected BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells.
- Resuspend the cell pellet in a known volume of PBS.
- Determine the total number of cells using a hemocytometer or an automated cell counter.
- Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.
- Stain the slides with a differential staining solution (e.g., Diff-Quik).
- Perform a differential cell count of at least 300 cells per slide under a microscope to determine the percentage and absolute number of neutrophils, macrophages, and

lymphocytes.

Experimental Workflow

The following diagram outlines the key steps in the in vivo evaluation of **AZD-4818**.



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Caption: Workflow for assessing **AZD-4818** efficacy in a COPD mouse model.

Data Presentation

The following table presents representative data on the effect of a CCR1 antagonist on neutrophil influx in a cigarette smoke-induced lung inflammation model in mice. While specific

quantitative data for **AZD-4818** is not publicly available, this table illustrates the expected outcome and data structure.

Treatment Group	Dose (mg/kg)	Total Cells in BAL (x10 ⁵)	Neutrophils in BAL (x10 ⁴)	% Inhibition of Neutrophil Influx
Air Control	-	1.2 ± 0.2	0.5 ± 0.1	-
CS + Vehicle	-	8.5 ± 1.1	45.2 ± 5.8	0%
CS + CCR1 Antagonist	0.3	6.8 ± 0.9	30.1 ± 4.2	33.4%
CS + CCR1 Antagonist	3	4.5 ± 0.6	15.8 ± 2.5	65.0%
CS + CCR1 Antagonist	30	2.9 ± 0.4	5.3 ± 1.1	88.3%

Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the vehicle-treated cigarette smoke (CS) exposed group.

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